4-(4-Cyclohexylphenyl)-3-butyn-1-ol

Description

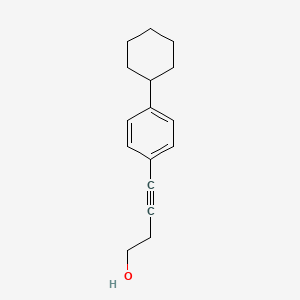

4-(4-Cyclohexylphenyl)-3-butyn-1-ol is a tertiary alcohol featuring a cyclohexyl-substituted phenyl ring attached to a 3-butyn-1-ol chain. The cyclohexylphenyl group enhances lipophilicity, while the terminal alkyne and hydroxyl group offer sites for further functionalization, such as click chemistry or esterification .

Properties

CAS No. |

63327-36-6 |

|---|---|

Molecular Formula |

C16H20O |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

4-(4-cyclohexylphenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C16H20O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h9-12,15,17H,1-3,5,7-8,13H2 |

InChI Key |

PNJRGDZUMNBBER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C#CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 4-(4-Cyclohexylphenyl)-3-butyn-1-ol:

a) 1-Cyclohexyl-4-cyclopentyl-but-3-yn-1-ol (CAS 67811-24-9)

- Structure: Cyclohexyl and cyclopentyl groups attached to a butynol backbone.

- Molecular Formula : C₁₅H₂₄O

- Molecular Weight : 220.36 g/mol

- Key Features: Simpler structure with two cyclic alkyl groups, lacking aromaticity.

b) RWJ 67657 (CAS 215303-72-3)

- Structure : 4-(4-Fluorophenyl)-2-(4-hydroxy-1-butynyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)imidazole.

- Molecular Formula : C₂₇H₂₄FN₃O

- Molecular Weight : 425.50 g/mol

- Key Features : Incorporates fluorophenyl, imidazole, and pyridinyl moieties. The fluorine substituent increases electronegativity, while the imidazole ring introduces hydrogen-bonding capabilities, making it suitable for biochemical applications (e.g., kinase inhibition) .

c) 4-(3-Chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone (CAS 861211-52-1)

- Structure : Cyclohexylphenyl group linked to a pyrrolidine ring with chloro and methoxy substituents.

- Molecular Formula: C₂₅H₃₀ClNO₂

- Molecular Weight : 411.96 g/mol

- Key Features: The presence of chlorine and methoxy groups alters electronic properties, enhancing stability and directing substitution reactions. The pyrrolidine ring introduces conformational rigidity, contrasting with the flexible butynol chain in the target compound .

Physicochemical Properties

*Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.